molecular formula C8H10N2O2 B14425733 N'-(2-Methoxyphenyl)formohydrazide CAS No. 79984-60-4

N'-(2-Methoxyphenyl)formohydrazide

Katalognummer: B14425733
CAS-Nummer: 79984-60-4
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: LGKQXSNAVCFLBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Methoxyphenyl)formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a formohydrazide group attached to a 2-methoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(2-Methoxyphenyl)formohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzohydrazide with formic acid or formic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

These methods often involve large-scale reactions using readily available starting materials and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N’-(2-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-Methoxyphenyl)formohydrazide is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature can enhance its biological activity and make it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

79984-60-4

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

N-(2-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-5-3-2-4-7(8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI-Schlüssel

LGKQXSNAVCFLBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.